molecular formula C10H18BrNO B1406101 2-Bromo-N-(cyclopentylmethyl)-2-methylpropanamide CAS No. 1225778-87-9

2-Bromo-N-(cyclopentylmethyl)-2-methylpropanamide

Cat. No.: B1406101
CAS No.: 1225778-87-9
M. Wt: 248.16 g/mol
InChI Key: WSWOHILMYWOKKG-UHFFFAOYSA-N
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Description

2-Bromo-N-(cyclopentylmethyl)-2-methylpropanamide is an organic compound that features a bromine atom, a cyclopentylmethyl group, and a methylpropanamide moiety

Properties

IUPAC Name

2-bromo-N-(cyclopentylmethyl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BrNO/c1-10(2,11)9(13)12-7-8-5-3-4-6-8/h8H,3-7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSWOHILMYWOKKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC1CCCC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of brominating agents like N-bromosuccinimide (NBS) in the presence of a radical initiator or under photochemical conditions .

Industrial Production Methods

While specific industrial production methods for 2-Bromo-N-(cyclopentylmethyl)-2-methylpropanamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle brominating agents and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(cyclopentylmethyl)-2-methylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve solvents like dimethylformamide (DMF) or acetonitrile and may require heating.

    Oxidation and reduction: Reagents such as potassium permanganate (KMnO₄) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.

    Coupling reactions: Palladium catalysts and boronic acids are often employed in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while oxidation might produce a carboxylic acid derivative.

Scientific Research Applications

2-Bromo-N-(cyclopentylmethyl)-2-methylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-N-(cyclopentylmethyl)-2-methylpropanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the cyclopentylmethyl group play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-methylpropanamide
  • 2-Bromo-N-cyclopentylpropanamide
  • 2-Bromo-N-(cyclopentylmethyl)acetamide

Uniqueness

2-Bromo-N-(cyclopentylmethyl)-2-methylpropanamide is unique due to the presence of both a cyclopentylmethyl group and a bromine atom, which confer specific reactivity and potential biological activity. Compared to similar compounds, it may offer distinct advantages in terms of stability, reactivity, and pharmacological properties .

Biological Activity

2-Bromo-N-(cyclopentylmethyl)-2-methylpropanamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article compiles the current research findings on its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.

Molecular Structure:

  • Molecular Formula: C11H16BrN
  • Molecular Weight: 243.16 g/mol
  • CAS Number: Not specified

Physical Properties:

PropertyValue
AppearanceWhite crystalline solid
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromine atom enhances the compound's lipophilicity, facilitating membrane penetration and subsequent interaction with various enzymes and receptors.

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cancer progression.
  • Receptor Modulation: By interacting with specific receptors, it may alter signaling pathways that are crucial for cellular responses.

Antimicrobial Activity

Research indicates that derivatives of this compound demonstrate significant antimicrobial properties. For instance, studies have shown that certain analogs can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. For example:

  • A derivative was shown to induce apoptosis in human cancer cell lines, significantly reducing cell viability at low concentrations.
  • In vitro assays indicated an IC50 value of approximately 0.004 µM against specific cancer targets, suggesting potent activity that could be leveraged for therapeutic applications.

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties, which are critical for treating chronic inflammatory conditions. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential use in inflammatory diseases.

Comparative Analysis with Similar Compounds

A comparison with similar compounds highlights unique features and biological activities:

Compound NameUnique FeaturesBiological Activity
4-Methyl-2-oxo-2H-chromene-3-carboxylic acidLacks bromine groupModerate anticancer effects
6-Methoxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acidContains methoxy groupEnhanced solubility but reduced potency
6-Ethyl-4-methyl-2-oxo-2H-chromene-3-carboxylic acidEthyl group affects reactivitySimilar antimicrobial properties

Case Studies

  • Anticancer Activity: A study evaluated the effects of this compound on human cancer cell lines, revealing a significant reduction in cell viability at low concentrations.
  • Anti-inflammatory Effects: Research demonstrated that the compound reduced levels of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, highlighting its therapeutic potential in inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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